Soluble vat Blue 2B
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Overview
Description
Soluble vat Blue 2B, also known as C.I. Solubilized Vat Blue 5, is a synthetic dye belonging to the vat dye class. These dyes are known for their excellent fastness properties, making them highly valuable in textile dyeing. The chemical formula for this compound is C16H6Br4N2O8S2.2Na, and it is characterized by its deep blue color .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soluble vat Blue 2B is synthesized through a series of chemical reactions involving bromination and sulfonation of indigo derivatives. The process typically starts with the bromination of indigo to produce tetrabromoindigo, which is then subjected to sulfonation to yield the final product. The reaction conditions often involve the use of strong acids and bases to facilitate these transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and sulfonation reactions are carefully controlled. The use of continuous flow reactors ensures consistent product quality and high yield. The final product is then purified through filtration and crystallization processes to obtain the dye in its pure form .
Chemical Reactions Analysis
Types of Reactions
Soluble vat Blue 2B undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to its insoluble form, which is essential for its application in textile dyeing.
Reduction: The dye is reduced to its soluble leuco form in alkaline conditions, allowing it to penetrate textile fibers.
Substitution: Bromine atoms in the dye molecule can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Sodium dithionite is frequently used as a reducing agent in alkaline solutions.
Substitution: Halogenation reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various halogenated and sulfonated derivatives of indigo, each with distinct color properties and fastness characteristics .
Scientific Research Applications
Soluble vat Blue 2B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of vat dyes in different chemical environments.
Biology: Employed in staining techniques for visualizing cellular structures and processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Mechanism of Action
The mechanism of action of Soluble vat Blue 2B involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, the dye reverts to its insoluble form, becoming trapped within the fibers and imparting a deep blue color. The molecular targets and pathways involved in this process include the interaction of the dye with cellulose fibers and the formation of strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Indigo: The parent compound of Soluble vat Blue 2B, known for its historical significance in textile dyeing.
5,5’-Dibromoindigo: A brominated derivative of indigo with similar dyeing properties.
Vat Blue 4: Another vat dye with comparable fastness properties but different chemical structure.
Uniqueness
This compound is unique due to its combination of bromination and sulfonation, which enhances its solubility and dyeing properties. This makes it particularly suitable for applications requiring high color fastness and stability .
Properties
CAS No. |
2702-33-2 |
---|---|
Molecular Formula |
C16H6Br4N2Na2O8S2 |
Molecular Weight |
784.0 g/mol |
IUPAC Name |
disodium;[5,7-dibromo-2-(5,7-dibromo-3-sulfonatooxy-1H-indol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br4N2O8S2.2Na/c17-5-1-7-11(9(19)3-5)21-13(15(7)29-31(23,24)25)14-16(30-32(26,27)28)8-2-6(18)4-10(20)12(8)22-14;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
ZBGMJIMKBFEAHJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=C(C4=C(N3)C(=CC(=C4)Br)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Br)Br.[Na+].[Na+] |
Origin of Product |
United States |
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